E7820

Description

Integrin alpha-2 Inhibitor this compound is a small molecule and aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities. This compound inhibits angiogenesis by suppressing integrin alpha 2, a cell adhesion molecule expressed on endothelial cells. Inhibition of integrin alpha 2 leads to an inhibition of cell-cell interactions, endothelial cell-matrix interactions, vascular endothelial cell proliferation and angiogenesis.

E-7820 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

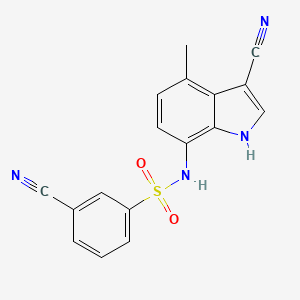

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUASZLXHYWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183142 | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-69-8 | |

| Record name | E 7820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-7820 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 7820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-7820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E 7820: A Dual-Mechanism Anticancer Agent Targeting Protein Degradation and Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is an investigational small molecule with a multifaceted mechanism of action in cancer cells, demonstrating potential as both a targeted protein degrader and an antiangiogenic agent. This guide provides a comprehensive overview of the core mechanisms of E 7820, focusing on its role as a molecular glue that induces the degradation of the RNA-binding protein RBM39, and its function as an inhibitor of integrin α2 expression, a key regulator of angiogenesis. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of the associated signaling pathways are presented to offer a thorough understanding of E 7820's therapeutic potential.

Core Mechanism of Action: RBM39 Degradation via Molecular Glue Induction

E 7820 functions as a "molecular glue," a novel therapeutic modality that induces the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of E 7820, the primary target is the RNA-binding motif protein 39 (RBM39).

The DCAF15/RBM39 Signaling Pathway

E 7820 mediates the interaction between RBM39 and DDB1-CUL4 Associated Factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. By binding to a shallow pocket on DCAF15, E 7820 creates a novel interface that is recognized by the RRM2 domain of RBM39.[1][2] This ternary complex formation (DCAF15-E 7820-RBM39) triggers the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[3] The degradation of RBM39, a key splicing factor, leads to global disruption of RNA splicing, which is particularly cytotoxic to cancer cells with existing mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1), a concept known as synthetic lethality.[4]

References

- 1. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of E7820

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target and mechanism of action of E7820, a sulfonamide derivative with demonstrated anti-cancer properties. It delves into the preclinical and clinical data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Introduction

This compound is a small molecule drug candidate that has been investigated for its anti-tumor activities. It is characterized by a unique dual mechanism of action, distinguishing it from many other targeted therapies. This compound functions as a molecular glue, inducing the degradation of specific RNA-binding proteins, and also acts as an inhibitor of integrin expression, thereby affecting angiogenesis. This multifaceted activity makes it a subject of significant interest in oncology research.

Molecular Target and Mechanism of Action

This compound's anti-cancer effects are primarily attributed to two distinct, yet potentially interconnected, molecular targeting strategies: the degradation of the RNA-binding motif protein 39 (RBM39) and the inhibition of integrin α2 expression.

RBM39 Degradation: A Molecular Glue Mechanism

This compound acts as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] In this case, this compound facilitates the interaction between the DDB1-CUL4 associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein 39 (RBM39) and its analogue RBM23.[1]

This this compound-induced proximity leads to the polyubiquitination of RBM39 by the E3 ligase complex, marking it for subsequent degradation by the proteasome.[2] The degradation of RBM39, a key splicing factor, results in widespread alterations in pre-mRNA splicing, ultimately leading to cancer cell death, particularly in cells with existing splicing factor mutations.[3][4]

Inhibition of Integrin α2 Expression and Anti-Angiogenic Effects

Historically, this compound was first identified as an inhibitor of angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[5] This effect is mediated through the suppression of integrin α2 (also known as CD49b) expression on endothelial cells.[5] Integrin α2, in a heterodimer with β1, is a receptor for collagen and plays a crucial role in endothelial cell adhesion, migration, and tube formation.[6]

The mechanism linking this compound to integrin α2 suppression involves another RNA-binding protein, CAPERα (Coactivator of activating protein-1 and estrogen receptors). While the precise signaling cascade is still under investigation, it is understood that this compound's activity can lead to changes in CAPERα, which in turn modulates the transcription of the ITGA2 gene, encoding integrin α2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | Value | Reference |

| RBM39 Degradation DC50 | HEK293T cells | 17 nM | [7] |

| HUVEC Proliferation Inhibition (bFGF-induced) | HUVEC | Not explicitly quantified in reviewed sources | |

| HUVEC Proliferation Inhibition (VEGF-induced) | HUVEC | Not explicitly quantified in reviewed sources | |

| HUVEC Tube Formation Inhibition (bFGF-induced) | HUVEC | Not explicitly quantified in reviewed sources | |

| HUVEC Tube Formation Inhibition (VEGF-induced) | HUVEC | Not explicitly quantified in reviewed sources | |

| Tumor Growth Inhibition | Human pancreatic (KP-1) and colon (LoVo) cancer xenografts | Complete suppression | [6] |

Table 2: Phase I Clinical Trial of this compound in Advanced Solid Tumors

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 100 mg/day | [3] |

| Dose-Limiting Toxicities | Grade 3/4 neutropenia, thrombocytopenia, elevated liver enzymes | [3] |

| Platelet Integrin α2 Expression | >50% decrease at 200 mg; <30% decrease at 70-100 mg | [3] |

| Best Overall Response | Stable disease (in 8 of 37 patients) | [3] |

Table 3: Phase II Clinical Trial of this compound in Myeloid Malignancies (NCT05024994)

| Parameter | Value | Reference |

| Patient Population | Relapsed/refractory AML, MDS, or CMML with splicing factor mutations | [3][8] |

| Treatment Regimen | 100 mg this compound daily | [3] |

| Overall Response Rate (ORR) | 0% (in the first 12 patients) | [3] |

| Best Response | One transient marrow complete remission without hematologic improvement | [4] |

| Median Overall Survival (OS) | 3.8 months | [3] |

| Trial Status | Terminated for futility | [3] |

Experimental Protocols

Western Blotting for RBM39 Degradation

This protocol is adapted from studies investigating RBM39 degradation by molecular glues.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the indicated times.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RBM39 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

-

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound in vitro.

-

Preparation of Matrigel Plate:

-

Thaw Matrigel on ice.

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest Human Umbilical Vein Endothelial Cells (HUVECs).

-

Resuspend HUVECs in endothelial cell growth medium.

-

Seed the cells onto the Matrigel-coated plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor the formation of capillary-like structures (tubes) using a light microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

RNA Sequencing for Splicing Analysis

This protocol outlines the general steps to analyze global splicing changes induced by this compound.

-

Sample Preparation:

-

Treat cancer cell lines with this compound or vehicle control.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

-

Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Analyze differential splicing events between this compound-treated and control samples using specialized bioinformatics tools. This can identify changes in exon skipping, intron retention, and alternative splice site usage.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound-mediated degradation of RBM39 via the ubiquitin-proteasome system.

Caption: this compound's inhibition of integrin α2 expression and angiogenesis.

Caption: Experimental workflow for Western blot analysis of RBM39 degradation.

Caption: Workflow for the endothelial cell tube formation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. RBM39 Antibodies, ELISA Kits [antibodies-online.com]

- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide derivative, this compound, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An angiogenesis inhibitor this compound shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. ptglab.com [ptglab.com]

E-7820 as a Molecular Glue Degrader: A Technical Guide

Abstract

E-7820 is an investigational small molecule that functions as a molecular glue degrader, a novel therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This document provides a comprehensive technical overview of E-7820, detailing its mechanism of action, target proteins, and the signaling pathways it modulates. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core biological processes. This guide is intended for researchers, scientists, and drug development professionals interested in the science and therapeutic potential of E-7820.

Introduction

Molecular glue degraders represent a paradigm shift in targeted therapy. Unlike traditional inhibitors that block a protein's function, these molecules induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. E-7820, a sulfonamide derivative, has emerged as a promising agent in this class. Initially investigated as an inhibitor of integrin α2 expression, its primary mechanism of action is now understood to be the induced degradation of the RNA-binding proteins RBM39 and, to some extent, RBM23.[1][2][3] By recruiting these proteins to the DCAF15 E3 ubiquitin ligase complex, E-7820 triggers their ubiquitination and subsequent destruction by the proteasome.[2][3][4] This leads to widespread disruption of RNA splicing, a process critical for the survival of certain cancer cells, particularly those with mutations in splicing factor genes.[5][6]

Mechanism of Action

E-7820 acts as a molecular "glue" by stabilizing the interaction between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and the neosubstrate protein RBM39.[2][4] In the absence of E-7820, the interaction between DCAF15 and RBM39 is weak and transient. E-7820 binds to a shallow pocket on DCAF15, creating a new composite surface that enhances the binding affinity for the RRM2 domain of RBM39.[7][8] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, an essential component of the spliceosome, leads to global alterations in RNA splicing, ultimately inducing cell death in susceptible cancer cells.[5][6]

Signaling Pathway Diagram

Caption: E-7820 mechanism of action.

Quantitative Data

Table 1: In Vitro Binding and Degradation Data

| Parameter | Value | Cell Line/System | Comments |

| E-7820 Binding to DCAF15 (Kd) | 22 ± 7 µM | Recombinant proteins | Determined by competitive TR-FRET assay.[9] |

| E-7820 Binding to DCAF15 (KDapp) | 3.8 µM | Recombinant DDB1-DCAF15 | Determined by TR-FRET.[7] |

| Indisulam Binding to DCAF15 (Kd) | 108 ± 88 µM | Recombinant proteins | Determined by competitive TR-FRET assay.[9] |

| Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM E-7820 (KDapp) | 2.0 µM | Recombinant proteins | Determined by TR-FRET.[7] |

| Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM Indisulam (KDapp) | 2.1 µM | Recombinant proteins | Determined by TR-FRET.[7] |

| Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM Tasisulam (KDapp) | 3.5 µM | Recombinant proteins | Determined by TR-FRET.[7] |

| RBM39 Degradation (DC50) | Not explicitly reported | Various cancer cell lines | Potent degradation observed at nanomolar concentrations (e.g., 500 nM).[7] |

Table 2: Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Dose | Response Rate (Tumor Shrinkage) | Number of Models |

| Overall | 100 mg/kg | 38.1% | 42 |

| Overall | 200 mg/kg | 54.8% | 42 |

| Bile Duct Cancer | 100 mg/kg | 58.3% | 12 |

| Uterine Cancer | 100 mg/kg | 55.6% | 9 |

| Gastric Cancer | 100 mg/kg | 33.3% | 9 |

| Pancreatic Cancer | 100 mg/kg | 8.3% | 12 |

Data from a study using Japanese cancer patient-derived tissue transplantation models (J-PDX).[10]

Table 3: Phase II Clinical Trial (NCT05024994) Patient Characteristics and Outcomes

| Parameter | Value |

| Indication | Relapsed/Refractory Myeloid Malignancies with Splicing Factor Mutations |

| Number of Patients | 12 |

| Median Age | 77 years (range 71–85) |

| Prior Therapies (Median) | 3 (range 1–6) |

| E-7820 Dose | 100 mg daily |

| Median Duration of Treatment | 2.5 cycles (range 1–12) |

| Overall Response Rate (ORR) | 0% |

| Median Overall Survival (OS) | 3.8 months |

The study was closed for futility as no objective responses were observed in the first 12 patients.[5][11]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol is adapted from published methods to measure the E-7820-induced interaction between DCAF15 and RBM39.[7][8][12]

Materials:

-

Biotinylated Strep II Avi-tagged DCAF15

-

BodipyFL-labeled RBM39 (or RRM2 domain)

-

Terbium-coupled streptavidin

-

E-7820

-

Assay Buffer: 50 mM Tris pH 8.0, 200 mM NaCl, 0.1% Pluronic F-68, 0.5% BSA (w/v)

-

384-well microplate

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare an assay mixture containing 200 nM biotinylated DCAF15, 200 nM BodipyFL-labeled RBM39, and 2 nM terbium-coupled streptavidin in the assay buffer.

-

Dispense the assay mixture into the wells of a 384-well microplate.

-

Add increasing concentrations of E-7820 to the wells. A typical final DMSO concentration is normalized to 2%.

-

Incubate the plate for 15 minutes at room temperature.

-

Measure the TR-FRET signal using a microplate reader. Excite the terbium donor at 337 nm and record emissions at 490 nm (terbium) and 520 nm (BodipyFL acceptor). A time delay of 70 µs is used to reduce background fluorescence.

-

Calculate the 520/490 nm emission ratio for each well.

-

Plot the emission ratio against the E-7820 concentration and fit the data to a suitable model (e.g., three-parameter agonist response curve) to determine the EC50 value.

Experimental Workflow: TR-FRET Assay

Caption: TR-FRET assay workflow.

Cell Viability Assay

This protocol describes a general method for assessing the effect of E-7820 on cancer cell viability.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

E-7820

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 102 cells/well) in 100 µL of medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator.

-

The next day, treat the cells with various concentrations of E-7820. Include a DMSO-only control.

-

Incubate the plates for the desired duration (e.g., 3 to 12 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the data to the DMSO control and plot cell viability against E-7820 concentration to determine the IC50 value.

Western Blotting for RBM39 Degradation

This protocol is for detecting the degradation of RBM39 in cells treated with E-7820.

Materials:

-

Cancer cell line

-

E-7820

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-RBM39, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with E-7820 at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-RBM39 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Re-probe the blot with an anti-GAPDH antibody as a loading control.

In Vitro Ubiquitination Assay

This protocol outlines the steps to reconstitute the ubiquitination of RBM39 in the presence of E-7820.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4-DDB1-DCAF15 complex

-

Recombinant RBM39

-

Ubiquitin

-

E-7820

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl2)

Procedure:

-

Combine E1, E2, CRL4-DDB1-DCAF15, RBM39, and ubiquitin in the reaction buffer.

-

Add E-7820 or DMSO (control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the samples by western blotting using an anti-RBM39 antibody to detect the formation of higher molecular weight polyubiquitinated RBM39 species.

Patient-Derived Xenograft (PDX) Model Studies

This protocol describes the general workflow for evaluating the efficacy of E-7820 in PDX models.[10][14][15]

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

Patient tumor tissue

-

E-7820 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant fresh patient tumor tissue subcutaneously into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer E-7820 orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for RBM39 levels, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) or tumor shrinkage to assess efficacy.

Conclusion

E-7820 is a well-characterized molecular glue degrader that induces the degradation of the splicing factor RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase. This mechanism of action has shown significant anti-tumor activity in preclinical models, particularly in cancers with a dependency on specific splicing events. While a phase II clinical trial in myeloid malignancies did not demonstrate clinical efficacy at the dose tested, the compound was well-tolerated and showed evidence of on-target RBM39 degradation in patients.[5] Further investigation into patient selection biomarkers, combination therapies, and potentially different dosing regimens may be warranted to unlock the therapeutic potential of E-7820. The detailed methodologies and compiled data in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Trial: NCT05024994 - My Cancer Genome [mycancergenome.org]

- 5. This compound, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural complementarity facilitates this compound-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. eisai.com [eisai.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Time-resolved fluorescence resonance energy transfer (TR-FRET) [bio-protocol.org]

- 13. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 15. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

E 7820: A Deep Dive into its Attenuation of Integrin Alpha-2 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug E 7820 and its targeted effect on integrin alpha-2 (α2) expression. E 7820, an orally available, aromatic sulfonamide derivative, has demonstrated antiangiogenic and antitumor properties in preclinical and clinical studies.[1][2] Its mechanism of action is primarily attributed to the suppression of integrin α2, a key transmembrane glycoprotein involved in cell adhesion, proliferation, and angiogenesis.[1][2] This document synthesizes key findings on E 7820's impact on integrin α2 expression, detailing the molecular pathways, experimental evidence, and methodologies from pivotal studies.

Core Mechanism of Action

E 7820, chemically known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, functions as a first-in-class inhibitor of integrin α2 expression.[1][2] Its antiangiogenic effects are believed to be mediated through the downregulation of integrin α2 mRNA.[1] Preclinical research has shown that E 7820 inhibits the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) by suppressing the expression of endothelial integrin α2.[1] While its primary target is integrin α2, some studies indicate a lesser effect on integrins α3, α5, and β1.[1] A more recently elucidated mechanism suggests that E 7820 acts as a "molecular glue," inducing the proteasomal degradation of the mRNA splicing factor RBM39 (also known as CAPERα).[3][4] This degradation is linked to the subsequent transcriptional downregulation of integrin α2.[3]

Quantitative Impact on Integrin Alpha-2 Expression

Clinical and preclinical studies have quantified the dose-dependent effect of E 7820 on integrin α2 expression. A phase I clinical trial in patients with advanced solid malignancies demonstrated a significant reduction in platelet integrin α2 levels, which served as a surrogate biomarker for the drug's activity.[5]

Table 1: Clinical Efficacy of E 7820 on Platelet Integrin α2 Expression [5]

| Dose Level (mg/d) | Mean Decrease in Integrin α2 Expression |

| 70 | Moderate (<30%) |

| 100 | Moderate (<30%) |

| 200 | Sustained >50% decrease beyond day 28 |

Data from a Phase I study in patients with advanced malignancies.[5]

In preclinical models, E 7820 has shown potent inhibitory effects on integrin α2 expression in various cell lines.

Table 2: Preclinical Inhibition of Integrin α2 by E 7820

| Cell Line | Treatment Concentration | Effect on Integrin α2 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 ng/ml for 48h | Significant decrease in expression | [6] |

| Dami (human megakaryocytic cell line) | Not specified | Inhibition of PMA-induced expression | [7] |

| Human Colorectal Cancer Cell Lines | Not specified | Growth inhibition | [4] |

It is important to note that the effect of E 7820 on integrin α2 expression may be cell-line specific. One study reported an increase in integrin α2 expression in the pre-osteoblast MC3T3 cell line, suggesting a differential activity of CAPERα at the integrin α2 promoter in these cells.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of E 7820 and a typical experimental workflow for assessing its impact on integrin α2 expression.

Caption: Proposed signaling pathway of E 7820.

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

Flow Cytometric Analysis of Platelet Integrin α2 Expression (Clinical)[5]

-

Objective: To determine the effect of E 7820 on integrin α2 expression on the surface of platelets in patients.

-

Sample Collection: Whole blood samples were collected from patients at various time points during the clinical trial.

-

Staining: Platelet-rich plasma was incubated with a fluorescently-labeled monoclonal antibody specific for human integrin α2 (CD49b). An isotype-matched control antibody was used to determine background fluorescence.

-

Analysis: Samples were analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the integrin α2 staining was measured and compared to baseline levels to calculate the percentage decrease in expression.

In Vitro Inhibition of Integrin Subunit Expression in HUVECs (Preclinical)[6]

-

Objective: To assess the effect of E 7820 on the expression of various integrin subunits on the surface of HUVECs.

-

Cell Culture: HUVECs were cultured in appropriate media until subconfluent or confluent.

-

Treatment: Cells were treated with E 7820 (e.g., 50 ng/mL) for a specified duration (e.g., 48 hours). A vehicle control was also included.

-

Flow Cytometry:

-

Cells were harvested and washed.

-

Incubation with primary antibodies against different integrin subunits (α2, α3, α5, β1) was performed.

-

A secondary fluorescently-labeled antibody was used for detection.

-

Samples were analyzed by flow cytometry, and the relative expression level was calculated compared to the non-treated control.

-

Quantitative Real-Time PCR (qRT-PCR) for Integrin α2 mRNA[3]

-

Objective: To quantify the levels of integrin α2 mRNA in cells treated with E 7820.

-

RNA Extraction: Total RNA was extracted from treated and control cells using a commercial RNA isolation kit.

-

Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction was performed using primers specific for integrin α2 and a housekeeping gene (for normalization). The relative expression of integrin α2 mRNA was calculated using the delta-delta Ct method.

Western Blotting for Integrin α2 Protein[3]

-

Objective: To determine the total amount of integrin α2 protein in cells following E 7820 treatment.

-

Protein Extraction: Whole-cell lysates were prepared from treated and control cells.

-

SDS-PAGE and Transfer: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was incubated with a primary antibody against integrin α2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensity was quantified relative to a loading control (e.g., β-actin).

Conclusion

E 7820 represents a novel therapeutic strategy targeting integrin α2 expression. Its ability to downregulate this key protein in endothelial and some tumor cells underscores its potential as an antiangiogenic and anticancer agent. The data presented in this guide, from both clinical and preclinical studies, provides a robust foundation for understanding the mechanism and efficacy of E 7820. Further research, particularly into its cell-line-specific effects and the intricacies of the CAPERα-mediated pathway, will be crucial for optimizing its therapeutic application. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate E 7820 or similar molecules targeting integrin-mediated pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. The small-molecule protein ligand interface stabiliser this compound induces differential cell line specific responses of integrin α2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E 7820 | Integrins | Tocris Bioscience [tocris.com]

- 5. Phase I study of this compound, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of E 7820 in the Modulation of RNA Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is a novel sulfonamide-based small molecule that has garnered significant interest in the field of oncology. Its unique mechanism of action as a "molecular glue" positions it as a modulator of RNA splicing, a fundamental cellular process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core functions of E 7820, focusing on its role in altering the landscape of RNA splicing. We will delve into its molecular mechanism, present quantitative data on its effects, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: Targeting RNA Splicing in Cancer

Alternative RNA splicing is a critical process that generates a vast diversity of proteins from a limited number of genes. The spliceosome, a complex machinery of small nuclear RNAs and proteins, carries out this intricate process. In various cancers, mutations in splicing factor genes or altered expression of splicing regulators lead to aberrant splicing events that can drive tumorigenesis, promote metastasis, and confer drug resistance. This makes the spliceosome and its associated factors attractive targets for therapeutic intervention. E 7820 has emerged as a promising agent that indirectly modulates splicing by targeting a key RNA-binding protein for degradation.

Mechanism of Action: A Molecular Glue for Protein Degradation

E 7820 functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] Specifically, E 7820 facilitates the formation of a ternary complex between the E3 ubiquitin ligase adaptor protein DCAF15 and the RNA-binding protein RBM39 (RNA-Binding Motif Protein 39).[1][2]

This induced proximity leads to the polyubiquitination of RBM39 by the DDB1-CUL4-ROC1 E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[1][2] The degradation of RBM39, a crucial component of the spliceosome, results in widespread alterations in RNA splicing.[2][3]

Figure 1: Mechanism of action of E 7820 as a molecular glue.

Quantitative Data on E 7820's Activity

The activity of E 7820 has been quantified in various preclinical and clinical settings. The following tables summarize key data on its effects on RBM39 degradation, cell viability, and RNA splicing.

RBM39 Degradation and Cell Viability

| Cell Line | E 7820 Concentration | RBM39 Degradation | Cell Viability Assay | IC50 / Effect | Reference |

| HCT-116 | 5 µM | Confirmed via Western Blot | Flow Cytometry | Near tripling of cells in G2/M phase after 24h | [4] |

| DLD1-P (BRCA2 WT) | 1 µM | Confirmed via Western Blot | Not specified | Increased γH2AX (DNA double-strand break marker) | [5] |

| DLD1-KO (BRCA2 KO) | 1 µM | Confirmed via Western Blot | Not specified | Markedly induced γH2AX up to 120h | [5] |

| Myeloid Malignancy Patient Cells | 100 mg daily | >50% degradation at cycle 2 day 1 | Clinical Response | Modest decrease in splicing factor mutation allele frequency | [6] |

Modulation of RNA Splicing Events

A phase II clinical trial (NCT05024994) of E 7820 in patients with relapsed/refractory myeloid malignancies provided quantitative data on the global changes in alternative splicing.[7][8]

| Sample Type | Treatment | Number of Statistically Significant Splicing Events (PSI > 0.2, FDR < 0.05) | Predominant Splicing Change | Reference |

| Splicing Factor Mutant Cell Lines | 1 µM E 7820 for 24h | High | Cassette Exon Skipping | [7] |

| Patient Peripheral Blood Mononuclear Cells | 100 mg E 7820 daily | ~80% less than in cell lines | Cassette Exon Skipping | [7] |

| Patient Bone Marrow Mononuclear Cells | 100 mg E 7820 daily | ~80% less than in cell lines | Cassette Exon Skipping | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of E 7820.

Western Blotting for RBM39 Degradation

Objective: To qualitatively and quantitatively assess the degradation of RBM39 protein in response to E 7820 treatment.

Materials:

-

Cell lines of interest

-

E 7820

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-RBM39

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of E 7820 or DMSO for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM39 antibody and the loading control antibody (at appropriate dilutions) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at an appropriate dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the RBM39 signal to the loading control.

RNA Sequencing for Alternative Splicing Analysis

Objective: To perform a genome-wide analysis of alternative splicing changes induced by E 7820.

Figure 2: Experimental workflow for RNA sequencing analysis.

Procedure:

-

Sample Preparation: Treat cells with E 7820 or DMSO as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit, ensuring high purity and integrity.

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Alternative Splicing Analysis: Use specialized software like rMATS or MAJIQ to identify and quantify alternative splicing events from the aligned reads.

-

PSI Calculation: These tools will calculate the Percent Spliced-In (PSI) value for each identified splicing event, which represents the fraction of transcripts that include a particular alternative exon.

-

Differential Splicing Analysis: Compare the PSI values between E 7820-treated and control samples to identify statistically significant changes in splicing.

-

Downstream Analysis: Perform functional annotation and pathway analysis of the genes with significantly altered splicing to understand the biological consequences.

-

Downstream Signaling and Cellular Consequences

The degradation of RBM39 and the subsequent alterations in RNA splicing have profound effects on various cellular processes. A notable consequence is the impact on the DNA damage response (DDR) pathway.

Transcriptomic analyses have revealed that E 7820 treatment leads to the intron retention and decreased transcription of several genes involved in homologous recombination repair (HRR), such as BRCA1, BRCA2, and RAD51.[5] This impairment of the HRR pathway can induce synthetic lethality in cancer cells that already have deficiencies in other DNA repair mechanisms.

Figure 3: Downstream effects of E 7820 on the DNA damage response.

Furthermore, E 7820-induced splicing changes affect genes involved in cell cycle regulation, leading to G2/M phase arrest and apoptosis in sensitive cancer cell lines.[4]

Conclusion and Future Directions

E 7820 represents a novel therapeutic strategy that leverages the concept of targeted protein degradation to modulate RNA splicing. Its ability to induce the degradation of RBM39 leads to widespread changes in the transcriptome, with significant downstream consequences on critical cellular pathways, including the DNA damage response and cell cycle control. While clinical efficacy has been modest in some settings, the understanding of its mechanism of action provides a strong rationale for exploring its use in combination with other therapies, particularly in cancers with inherent DNA repair deficiencies. Further research is warranted to identify predictive biomarkers of response and to optimize the therapeutic application of this promising molecular glue. This technical guide provides a foundational understanding of E 7820's role in RNA splicing modulation to aid researchers and drug developers in their ongoing efforts to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. PSI-Sigma: a comprehensive splicing-detection method for short-read and long-read RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Analyze RNAseq Data for Absolute Beginners Part 11: Mastering Transcript-Level Alternative Splicing Analysis - NGS Learning Hub [ngs101.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Algorithms - AltAnalyze [altanalyze.readthedocs.io]

- 7. Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

E7820: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7820 is a novel, orally bioavailable small molecule with potent anti-angiogenic and antitumor properties. Initially characterized as an inhibitor of integrin α2 expression on endothelial cells, recent discoveries have unveiled a deeper mechanism of action involving the targeted degradation of the RNA-binding protein RBM39, classifying this compound as a molecular glue. This dual mechanism underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects through two primary, interconnected mechanisms:

1.1 Inhibition of Integrin α2 Expression: this compound was first identified as a suppressor of integrin α2 (ITGA2) subunit expression on endothelial cells.[1][2] Integrin α2, which forms a heterodimer with the β1 subunit, is a critical receptor for collagen and plays a pivotal role in endothelial cell adhesion, migration, and tube formation – all essential steps in angiogenesis.[2][3] this compound inhibits the expression of integrin α2 at the mRNA level, leading to a downstream reduction in the expression of other integrins such as α3, α5, and β1.[1][2] This targeted suppression disrupts the interaction of endothelial cells with the extracellular matrix, thereby inhibiting the formation of new blood vessels.

1.2 Molecular Glue-Mediated Degradation of RBM39: More recent studies have elucidated a more fundamental mechanism of action for this compound. It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This compound facilitates the interaction between the RNA-binding protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase substrate receptor. This induced proximity leads to the degradation of RBM39.[4][5] RBM39 is a splicing factor involved in the processing of pre-mRNA for numerous genes, including those critical for angiogenesis. The degradation of RBM39 leads to aberrant splicing of these transcripts, ultimately contributing to the anti-angiogenic and anti-tumor effects of this compound.[5] A related splicing factor, CAPERα, has also been shown to be degraded by this compound through a similar mechanism.

Signaling Pathways

The anti-angiogenic activity of this compound stems from its modulation of key signaling pathways.

2.1 Integrin α2 Downstream Signaling: The inhibition of integrin α2 expression by this compound disrupts the normal signaling cascade initiated by the binding of endothelial cells to the extracellular matrix. This interference is believed to impact the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6][7] Integrin α2β1 co-localizes with VEGF Receptor 2 (VEGFR2) and is crucial for transducing VEGF-mediated signals that lead to endothelial cell proliferation and migration, primarily through the activation of the Erk1/Erk2 MAPK pathway.[7][8] By downregulating integrin α2, this compound likely dampens the endothelial cell response to these critical growth factors.

2.2 RBM39 Degradation Pathway: As a molecular glue, this compound binds to the DCAF15 subunit of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding creates a novel surface that is recognized by RBM39, leading to its recruitment to the E3 ligase complex. RBM39 is then polyubiquitinated and targeted for degradation by the proteasome. The resulting loss of RBM39 function disrupts the normal splicing of numerous pre-mRNAs, leading to widespread cellular effects, including the inhibition of angiogenesis.

Preclinical Data

The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical models.

3.1 In Vitro Studies:

| Assay | Cell Line | Key Findings | Reference |

| Endothelial Cell Proliferation | HUVEC | Inhibited proliferation | [2] |

| Tube Formation | HUVEC | Inhibited tube formation | [1][2] |

| Integrin Expression | HUVEC | Decreased integrin α2, α3, α5, and β1 expression | [2] |

| Megakaryocytic Cell Line | Dami | Reduced integrin α2 expression | [9] |

3.2 In Vivo Studies:

| Model | Angiogenic Stimulus / Tumor Type | Key Findings | Reference |

| Matrigel Plug Assay | bFGF | Significantly inhibited bFGF-induced angiogenesis | [9] |

| Dorsal Air Sac Model | Human colon WiDr tumor | Inhibited tumor-induced angiogenesis | [9] |

| Subcutaneous Xenograft | Human colon, breast, pancreas, and kidney tumor cell lines | Inhibited tumor growth of seven cell lines; completely suppressed growth of KP-1 (pancreatic) and LoVo (colon) | [9] |

| Orthotopic Implantation | Human pancreatic KP-1 and colon Colo320DM tumors | Significantly inhibited tumor growth | [9] |

Clinical Data

This compound has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors and myeloid malignancies.

4.1 Phase I Study (NCT00078637): A Phase I dose-escalation study was conducted in 37 patients with advanced solid malignancies.[10][11][12]

| Parameter | Value |

| Patient Population | 37 patients (21 male) with advanced solid tumors |

| Median Age | 65 years (range: 40-82) |

| Dose Escalation | 10, 20, 40, 70, 100, and 200 mg/day |

| Maximum Tolerated Dose (MTD) | 100 mg/day |

| Recommended Phase II Dose (RP2D) | 100 mg/day |

| Dose-Limiting Toxicities (DLTs) | Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day (1 patient); Grade 4 thrombocytopenia and neutropenia at 200 mg/day (2 patients) |

| Pharmacokinetics | Mean Tmax: 1-12 hours; Mean terminal half-life: 5.6-8.6 hours |

| Pharmacodynamics | Sustained >50% decrease in platelet integrin α2 expression at 200 mg/day; moderate (<30%) decrease at 70 and 100 mg/day |

| Clinical Activity | No complete or partial responses; 8 patients had stable disease for ≥ 4 months, with 5 of those having stable disease for > 6 months |

A subsequent Phase I study explored a twice-daily (BID) dosing schedule.[13][14]

| Parameter | Value |

| Patient Population | 26 patients in the BID dosing arm |

| Dose Escalation (BID) | 50, 60, 80, and 100 mg |

| Recommended Dose (RD) for BID | 50 mg BID |

| Dose-Limiting Toxicities (DLTs) at 60 mg BID | Grade 3 neutropenic sepsis and Grade 4 neutropenia |

| Clinical Activity (at 50 mg BID) | Stable disease in 66.7% (12 of 18) of patients |

4.2 Phase II Study in Myeloid Malignancies (NCT05024994): A Phase II trial evaluated this compound in 12 patients with relapsed/refractory splicing factor-mutant AML, MDS, or CMML.[5]

| Parameter | Value |

| Patient Population | 12 patients (7 AML, 5 MDS) |

| Median Age | 77 years (range: 71-85) |

| Dose | 100 mg daily |

| Pharmacodynamics | >50% RBM39 degradation observed in peripheral blood mononuclear cells |

| Clinical Activity | No objective responses; the study was closed for futility |

| Safety | The safety profile was consistent with previous studies |

Experimental Protocols

5.1 HUVEC Tube Formation Assay:

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

-

Analysis: Tube formation is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.

5.2 In Vivo Matrigel Plug Assay:

This assay evaluates angiogenesis in a living organism.[1][6][15][16][17]

-

Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF) and the test compound (this compound) or vehicle on ice.

-

Injection: The Matrigel mixture is subcutaneously injected into mice. The Matrigel solidifies at body temperature, forming a plug.

-

Treatment: Mice may receive additional systemic doses of this compound.

-

Plug Excision: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Analysis: The plugs are analyzed for blood vessel infiltration by histology (e.g., H&E staining) and immunohistochemistry for endothelial markers (e.g., CD31). Angiogenesis can be quantified by measuring hemoglobin content or microvessel density.

5.3 Dorsal Air Sac Model:

This model allows for the visualization of angiogenesis in a chamber implanted under the skin.

-

Chamber Implantation: A sterile chamber is surgically implanted under the dorsal skin of a mouse.

-

Stimulus Application: A pro-angiogenic stimulus (e.g., tumor cells) is placed within the chamber.

-

Treatment: Mice are treated with this compound or vehicle.

-

Analysis: The growth of new blood vessels into the chamber is observed and quantified over time.

5.4 Tumor Xenograft Model:

This model assesses the anti-tumor efficacy of a compound.[9][18][19][20]

-

Cell Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and receive this compound or vehicle orally according to a defined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

Conclusion

This compound is a promising anti-angiogenic agent with a unique dual mechanism of action that involves both the suppression of integrin α2 expression and the degradation of the RBM39 splicing factor. Preclinical studies have consistently demonstrated its ability to inhibit angiogenesis and suppress tumor growth in a broad range of cancer models. While clinical trials in solid tumors have shown modest activity as a single agent, the favorable safety profile and evidence of target engagement support its further investigation, potentially in combination with other anti-cancer therapies. The elucidation of its function as a molecular glue opens new avenues for research and development, not only in the context of angiogenesis but also in other RBM39-dependent cellular processes. This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

- 1. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jps1.kxsz.net [jps1.kxsz.net]

- 3. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. This compound, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The α1β1 and α2β1 Integrins Provide Critical Support for Vascular Endothelial Growth Factor Signaling, Endothelial Cell Migration, and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An angiogenesis inhibitor this compound shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of this compound, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 19. researchgate.net [researchgate.net]

- 20. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

E 7820: A Dual-Mechanism Anticancer Agent from Discovery to Clinical Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is a novel, orally bioavailable sulfonamide-based anticancer agent discovered and developed by Eisai Co., Ltd. Initially characterized as an inhibitor of angiogenesis through the suppression of integrin α2 expression, subsequent research has unveiled a second, distinct mechanism of action: E 7820 functions as a "molecular glue," inducing the proteasomal degradation of the RNA-binding protein RBM39. This dual activity, targeting both the tumor microenvironment and intrinsic cancer cell processes, positions E 7820 as a significant compound in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, chemical structure, and multifaceted mechanism of action of E 7820, supported by detailed experimental protocols and quantitative data.

Discovery and Chemical Structure

E 7820 (3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide) is a synthetic, small molecule belonging to the sulfonamide class of compounds. It was first introduced into clinical trials in 2004 as an anti-cancer agent with potent angiogenesis-inhibiting properties.

Chemical Synthesis

The synthesis of E 7820 involves a multi-step process culminating in the formation of the sulfonamide linkage between a substituted indole and a cyanobenzoyl moiety. While the specific, proprietary synthesis protocol developed by Eisai is detailed in their patents, a general synthetic route for analogous indole-based sulfonamides can be outlined as follows:

-

Synthesis of the Indole Moiety: The synthesis typically begins with the construction of the substituted 7-amino-3-cyano-4-methylindole core. This can be achieved through various indole synthesis methodologies, such as the Fischer, Bischler, or Madelung indole syntheses, followed by appropriate functional group manipulations to introduce the cyano and methyl groups at the desired positions and an amino group at the 7-position.

-

Preparation of the Sulfonyl Chloride: The 3-cyanobenzenesulfonyl chloride is prepared from 3-cyanobenzoic acid through sulfonation followed by chlorination.

-

Sulfonamide Bond Formation: The final step involves the coupling of the 7-amino-3-cyano-4-methylindole with 3-cyanobenzenesulfonyl chloride in the presence of a base, such as pyridine, to form the stable sulfonamide bond, yielding E 7820.

Chemical Structure of E 7820:

-

Molecular Formula: C₁₇H₁₂N₄O₂S

-

Molecular Weight: 336.37 g/mol

-

IUPAC Name: 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Mechanisms of Action

E 7820 exhibits a unique dual mechanism of action, impacting both the tumor vasculature and the intrinsic RNA splicing machinery of cancer cells.

Angiogenesis Inhibition via Integrin α2 Suppression

E 7820 was initially identified as a potent inhibitor of angiogenesis.[1] It exerts this effect by specifically suppressing the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1] Integrin α2, in complex with β1, forms a key receptor for collagen and other extracellular matrix proteins, playing a crucial role in endothelial cell adhesion, migration, and tube formation – all critical steps in the angiogenic process.

The downstream signaling cascade following integrin α2 engagement involves the activation of focal adhesion kinase (FAK) and subsequent activation of the Ras/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival. By downregulating integrin α2 expression, E 7820 disrupts this signaling axis, thereby inhibiting endothelial cell function and the formation of new blood vessels that tumors rely on for growth and metastasis.

Signaling Pathway of Integrin α2 in Angiogenesis

Caption: E 7820 inhibits angiogenesis by suppressing integrin α2β1 expression.

Molecular Glue-Mediated Degradation of RBM39

More recently, a novel mechanism of action for E 7820 was elucidated, identifying it as a "molecular glue".[2] E 7820 binds to the DCAF15 E3 ubiquitin ligase substrate receptor, creating a novel protein-protein interaction surface that recruits the RNA-binding protein 39 (RBM39).[2] This ternary complex formation (DCAF15-E 7820-RBM39) leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2]

RBM39 is a key component of the spliceosome, and its degradation leads to widespread dysregulation of pre-mRNA splicing. This results in the accumulation of mis-spliced transcripts and ultimately triggers apoptosis in cancer cells, particularly those with mutations in splicing factor genes. This mechanism highlights the potential for synthetic lethality in cancers that are dependent on specific splicing programs for their survival.

E 7820-Mediated Degradation of RBM39

Caption: E 7820 acts as a molecular glue to induce RBM39 degradation.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of E 7820 from key preclinical studies.

Table 1: In Vitro Anti-Angiogenic Activity of E 7820

| Assay | Cell Line | Parameter | Value | Reference |

| HUVEC Tube Formation | HUVEC | IC₅₀ | 110 - 250 nM | [3] |

| Endothelial Cell Proliferation | HUVEC | IC₅₀ | ~500 nM | [1] |

Table 2: In Vivo Antitumor Activity of E 7820 in Xenograft Models

| Tumor Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| Subcutaneous | WiDr (Colon) | 100 mg/kg, p.o., bid | 54 | [1] |

| Subcutaneous | KP-1 (Pancreatic) | 100 mg/kg, p.o., bid | 98 | [1] |

| Subcutaneous | LoVo (Colon) | 100 mg/kg, p.o., bid | 100 | [1] |

| Orthotopic | KP-1 (Pancreatic) | 100 mg/kg, p.o., bid | 85 | [1] |

| Patient-Derived Xenograft | Bile Duct Cancer | 100 mg/kg, p.o. | 58.3 (response rate) | [4] |

| Patient-Derived Xenograft | Uterine Cancer | 100 mg/kg, p.o. | 55.6 (response rate) | [4] |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

E 7820 (dissolved in DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope with imaging software

Protocol:

-

Thaw Basement Membrane Matrix on ice overnight at 4°C.

-

Coat the wells of a 96-well plate with 50 µL of the thawed matrix per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.

-

Prepare serial dilutions of E 7820 in the cell suspension. Include a vehicle control (DMSO).

-

Gently add 100 µL of the cell suspension containing the desired concentration of E 7820 to each well of the coated 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

After incubation, visualize the tube formation using an inverted microscope.

-

Capture images of the tube networks in each well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Calculate the IC₅₀ value of E 7820 for the inhibition of tube formation.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of E 7820 in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest (e.g., WiDr, KP-1)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

E 7820 formulation for oral administration (e.g., suspension in 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Protocol:

-

Culture the chosen cancer cell line to the desired number.

-

Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer E 7820 orally (p.o.) to the treatment group at the desired dose and schedule (e.g., 100 mg/kg, twice daily). The control group should receive the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for the duration of the study (e.g., 2-4 weeks).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the data by comparing the tumor growth in the E 7820-treated group to the control group. Calculate the percentage of tumor growth inhibition.

-

(Optional) The excised tumors can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31) or proliferation (e.g., Ki-67).

Conclusion

E 7820 is a promising anticancer agent with a novel dual mechanism of action that distinguishes it from other targeted therapies. Its ability to simultaneously inhibit angiogenesis and induce the degradation of a key splicing factor provides a multi-pronged attack on tumor growth and survival. The preclinical data demonstrate significant antitumor activity across a range of cancer models. Ongoing and future clinical investigations will be crucial in defining the therapeutic potential of E 7820 in various cancer types, particularly in malignancies with splicing factor mutations where a synthetic lethal approach may be highly effective. This technical guide provides a foundational understanding of E 7820 for researchers and clinicians working towards advancing cancer treatment.

References

- 1. The small-molecule protein ligand interface stabiliser this compound induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. An angiogenesis inhibitor this compound shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

E-7820: A Dual-Mechanism Anti-Neoplastic Agent Remodeling the Tumor Microenvironment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: E-7820 is an orally bioavailable small molecule with a multifaceted mechanism of action that impacts the tumor microenvironment through two primary avenues: inhibition of angiogenesis via suppression of integrin α2 expression and induction of synthetic lethality in homologous recombination deficient (HRD) tumors through the degradation of the RNA-binding protein RBM39. This guide provides a comprehensive overview of the preclinical and clinical data available for E-7820, with a focus on its molecular mechanisms, impact on the tumor microenvironment, and detailed experimental methodologies.

Core Mechanisms of Action

E-7820 exhibits a dual mechanism of action, targeting both the tumor vasculature and intrinsic tumor cell vulnerabilities.

Anti-Angiogenesis via Integrin α2 Suppression

E-7820 was initially identified as a potent inhibitor of angiogenesis. It exerts this effect by downregulating the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1][2] Integrin α2, a subunit of the α2β1 integrin complex, is a receptor for collagen and plays a crucial role in endothelial cell adhesion, migration, and tube formation – all critical steps in the angiogenic process. E-7820 has been shown to suppress the transcription of the ITGA2 gene, leading to a reduction in integrin α2 mRNA and subsequent protein levels.[3] This disruption of endothelial cell interaction with the extracellular matrix (ECM) effectively inhibits the formation of new blood vessels that are essential for tumor growth and survival.

RBM39 Degradation and Synthetic Lethality

More recently, E-7820 has been characterized as a "molecular glue" that induces the degradation of the RNA-binding protein RBM39.[4] E-7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[4] RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in RNA splicing. This disruption of normal splicing has been shown to be particularly detrimental to cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, a state known as HRD. The accumulation of DNA damage due to impaired HRR, combined with the splicing defects induced by E-7820, results in synthetic lethality and tumor cell death.

Impact on the Tumor Microenvironment

While direct studies on the comprehensive impact of E-7820 on the tumor microenvironment are limited, its known mechanisms of action suggest significant modulatory effects on various components.

Vascular Normalization and Anti-Angiogenic Effects